(E)-3-cyano-N'-hydroxybenzene-1-carboximidamide
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Overview
Description
(E)-3-cyano-N’-hydroxybenzene-1-carboximidamide is an organic compound with a unique structure that includes a cyano group, a hydroxy group, and a carboximidamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-cyano-N’-hydroxybenzene-1-carboximidamide typically involves the reaction of benzene-1-carboximidamide with a cyanating agent under specific conditions. One common method includes the use of cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of (E)-3-cyano-N’-hydroxybenzene-1-carboximidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-cyano-N’-hydroxybenzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of (E)-3-cyano-N’-hydroxybenzene-1-carboxaldehyde.
Reduction: Formation of (E)-3-amino-N’-hydroxybenzene-1-carboximidamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(E)-3-cyano-N’-hydroxybenzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-cyano-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-cyano-N’-hydroxybenzene-1-carboxamide
- (E)-3-cyano-N’-hydroxybenzene-1-carboxylate
- (E)-3-cyano-N’-hydroxybenzene-1-carboxylhydrazide
Uniqueness
(E)-3-cyano-N’-hydroxybenzene-1-carboximidamide is unique due to the presence of both a cyano group and a hydroxy group on the same benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-cyano-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C8H7N3O/c9-5-6-2-1-3-7(4-6)8(10)11-12/h1-4,12H,(H2,10,11) |
InChI Key |
JWIHUEJQEREZDN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=N\O)/N)C#N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)C#N |
Origin of Product |
United States |
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